molecular formula C12H13N3O2 B8619085 ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate

ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate

Cat. No. B8619085
M. Wt: 231.25 g/mol
InChI Key: DIJJLPYYRDYVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate

InChI

InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8-15(14-9(10)2)11-6-4-5-7-13-11/h4-8H,3H2,1-2H3

InChI Key

DIJJLPYYRDYVKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1C)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Similar to Example 1, equimolar amounts of 2-pyridylhydrazine and 2-formyl-3-oxo-butyric acid ethyl ester were combined in a solution of 50% pyridine in ethanol. Analysis showed that the resulting solid was determined to be the named product (m.p. 49° C.–50° C.).
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Synthesis routes and methods II

Procedure details

A mixture of ethyl 3-methyl-1H-pyrazole-4-carboxylate (7.59 g), 2-chloropyridine (5 ml), sodium hydride (60%, oily, 2.32 g) and N,N-dimethylformamide (150 ml) was stirred at 180° C. overnight. The reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4) and concentrated. The residue was subjected to silica gel column chromatography to obtain ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate (8.31 g, yield 73%) from the fraction eluted with ethyl acetate-hexane (1:9, volume ratio). This was recrystallized from ethyl acetate-hexane. Melting point: 79–80° C.
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